molecular formula C18H16N2O5S B352491 4-((5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid CAS No. 1009716-77-1

4-((5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid

Cat. No.: B352491
CAS No.: 1009716-77-1
M. Wt: 372.4g/mol
InChI Key: WYOLYWIQPPBJCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid is a complex organic compound that features a thiazolidine ring, a benzoic acid moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid typically involves multiple steps. One common route includes the formation of the thiazolidine ring through the reaction of a suitable amine with a thioamide under controlled conditions. The methoxyphenyl group is introduced via a nucleophilic substitution reaction, and the benzoic acid moiety is often added through a coupling reaction, such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Catalysts and reagents are carefully selected to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-((5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

4-((5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-((5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity, while the benzoic acid moiety can facilitate cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

4-((5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid is unique due to its combination of a thiazolidine ring, methoxyphenyl group, and benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

4-[[5-(4-methoxyanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-25-14-8-6-13(7-9-14)19-15-16(21)20(18(24)26-15)10-11-2-4-12(5-3-11)17(22)23/h2-9,15,19H,10H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOLYWIQPPBJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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